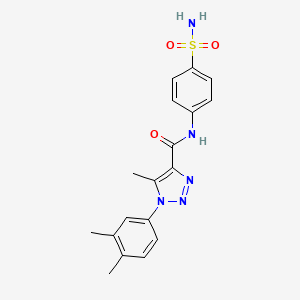

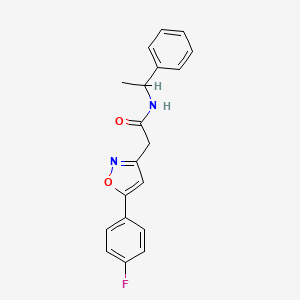

5-(2-苯基丙基)-1,3,4-噁二唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Anti-Fibrosis Activity

The synthesis of novel heterocyclic compounds often leads to the discovery of molecules with significant biological activities. In this context, 5-(2-Phenylpropan-2-YL)-1,3,4-oxadiazol-2-amine has been investigated for its anti-fibrotic properties . Fibrosis is characterized by excessive deposition of collagen in tissues, leading to impaired organ function. Here’s what we know:

Privileged Structure in Medicinal Chemistry

The pyrimidine moiety, present in 5-(2-Phenylpropan-2-YL)-1,3,4-oxadiazol-2-amine, is considered a privileged structure in medicinal chemistry. Privileged structures are core frameworks that frequently appear in bioactive compounds. Pyrimidine derivatives have diverse biological activities, including antimicrobial, antiviral, antitumor, and antifibrotic effects .

Synthesis of Novel Heterocyclic Libraries

Researchers use the pyrimidine core to construct libraries of novel heterocyclic compounds. These libraries serve as valuable resources for drug discovery. By modifying the pyrimidine scaffold, scientists can explore variations and optimize biological activity .

Antimicrobial Properties

While specific studies on 5-(2-Phenylpropan-2-YL)-1,3,4-oxadiazol-2-amine’s antimicrobial activity are scarce, pyrimidine derivatives in general exhibit antimicrobial effects. They may inhibit bacterial growth or interfere with essential cellular processes .

Antiviral Potential

Similar to antimicrobial properties, pyrimidine-based compounds have shown antiviral activity. Although direct evidence for this specific compound is limited, further investigations could reveal its potential against viral infections .

Antitumor Applications

Pyrimidine derivatives have been explored as potential antitumor agents. While 5-(2-Phenylpropan-2-YL)-1,3,4-oxadiazol-2-amine’s antitumor effects remain to be fully elucidated, its structural features make it an interesting candidate for further study .

作用机制

Target of Action

The compound “5-(2-Phenylpropan-2-YL)-1,3,4-oxadiazol-2-amine” is a synthetic cannabinoid . Synthetic cannabinoids are a class of molecules that bind to the same receptors to which cannabinoids (THC and CBD) in cannabis plants attach. They are often marketed as safe, legal alternatives to that drug . The primary targets of this compound are the cannabinoid receptors, specifically the CB1 and CB2 receptors .

Mode of Action

The compound acts as an agonist for the CB1 and CB2 receptors, meaning it binds to these receptors and produces a biological response . This interaction with the receptors leads to changes in the perception of pain, mood, appetite, and other cognitive and physical processes .

Biochemical Pathways

Like other synthetic cannabinoids, it is likely to affect the endocannabinoid system, which plays a crucial role in regulating a wide range of physiological processes including pain sensation, mood, and memory .

Pharmacokinetics

Synthetic cannabinoids are generally known to have a high lipid solubility and can accumulate in fatty tissues . This can lead to a prolonged elimination half-life, meaning the compound may remain in the body for an extended period of time .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific receptors it interacts with and the subsequent biochemical pathways it affects. Given its activity on the cannabinoid receptors, the compound can have a wide range of effects, including alterations in perception, mood, consciousness, cognition, and motor function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity. Furthermore, individual factors such as the user’s age, health status, and genetic makeup can also influence the compound’s effects .

属性

IUPAC Name |

5-(2-phenylpropan-2-yl)-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-11(2,8-6-4-3-5-7-8)9-13-14-10(12)15-9/h3-7H,1-2H3,(H2,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISEONSGTBRHUOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C2=NN=C(O2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Phenylpropan-2-YL)-1,3,4-oxadiazol-2-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetonitrile](/img/structure/B2766464.png)

![3-(4-Methoxyphenyl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2766465.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2,4,5-trifluorophenyl)acetamide](/img/structure/B2766467.png)

![2,5-Bis[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclopentan-1-one](/img/structure/B2766468.png)

![6-(isopentylthio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2766469.png)

![3-(3-Chlorophenyl)-1-ethyl-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7-dione](/img/structure/B2766471.png)

![2-{[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B2766482.png)

![4-(2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzamide](/img/structure/B2766484.png)